molecular formula C18H19ClN4O2 B4621275 2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide

2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide

Cat. No. B4621275
M. Wt: 358.8 g/mol
InChI Key: IMSIZYPXOFIUJE-WJDWOHSUSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate chemical reactions, including hydrolysis, cycloaddition reactions, and the use of catalysts to achieve specific molecular configurations. For instance, ultrasound-assisted synthesis has been utilized to produce novel derivatives with significant yields, demonstrating the compound's complexity and the innovative approaches to its production (Nimbalkar et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies reveal the compound's solid-state structures and the intermolecular interactions that stabilize its crystalline form, providing insight into the electrostatic energy contributions and the nature of hydrogen bonding interactions within the molecule (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving the compound showcase its reactivity towards various reagents and the potential for transformation into other chemical entities. For example, the chlorophthalazines synthesis demonstrates the compound's reactivity and its utility in generating new chemical structures with potential biological activities (Nguyen et al., 2012).

Physical Properties Analysis

The physical properties of related compounds, such as melting points and solubility, have been characterized to understand their behavior in different environments. These properties are crucial for determining the compound's applicability in various chemical and pharmaceutical processes.

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophilic reagents and the influence of substituents on the compound's behavior, highlight the versatility and potential applications of 2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide. Studies on the hydrolysis and isomerism of similar compounds provide valuable insights into their chemical stability and the factors influencing their chemical transformations (Kargapolova et al., 1996).

Scientific Research Applications

Novel Derivatives with Antifungal Activity

Research on novel molecules, including esters, hydrazides, and hydrazones of related benzamide derivatives, demonstrated significant antifungal activity against phytopathogenic fungi and common yeast. This suggests potential applications in developing antifungal agents (Ienascu et al., 2018).

Antimicrobial Activity of Acrylic Copolymers

A study on the copolymerization of 2,4-dichlorophenyl methacrylate and vinyl acetate revealed that the resulting copolymers possess antimicrobial activity against selected microorganisms, indicating potential applications in antimicrobial coatings or materials (Patel et al., 2003).

Chlorine-Resistant Polyamide Membranes

Investigations into the chlorine resistance of polyamides synthesized with various diamines and acid chlorides for reverse osmosis membranes highlighted the potential for creating more durable water treatment solutions. This research may inform the development of membranes with enhanced resistance to chlorine and other harsh chemicals (Shintani et al., 2007).

Schiff Bases with Biological Potential

The synthesis and characterization of Schiff bases from related chemical structures showed enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. This points to possible applications in developing treatments for conditions associated with enzyme activity, such as Alzheimer's disease (Kausar et al., 2019).

properties

IUPAC Name

2-chloro-N-[(Z)-1-[4-(dimethylamino)phenyl]-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-23(2)13-9-7-12(8-10-13)11-16(18(25)22-20)21-17(24)14-5-3-4-6-15(14)19/h3-11H,20H2,1-2H3,(H,21,24)(H,22,25)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSIZYPXOFIUJE-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)NN)\NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide
Reactant of Route 2
2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide
Reactant of Route 3
2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide
Reactant of Route 5
2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide

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